

Aplaviroc as a spiro-diketo-piperazine derivative

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Compound of Interest		
Compound Name:	Aplaviroc	
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An In-Depth Technical Guide to **Aplaviroc**: A Spiro-diketo-piperazine CCR5 Antagonist

Introduction

Aplaviroc (codenamed AK602, GW-873140) is a potent, synthetic, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] It belongs to the spiro-diketo-piperazine class of compounds and was developed for the treatment of HIV-1 infection.[4][5][6] As an entry inhibitor, **Aplaviroc**'s mechanism of action is to block the initial stage of HIV-1 infection, where the virus enters host immune cells.[1] It specifically targets R5-tropic HIV-1 strains, which utilize the CCR5 co-receptor for cell entry.[5][6] Despite demonstrating potent anti-HIV activity in vitro, its clinical development was terminated in October 2005 due to concerns about severe, idiosyncratic hepatotoxicity observed in Phase IIb clinical trials.[4][7][8] This guide provides a detailed technical overview of **Aplaviroc**, focusing on its chemical nature, mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

Chemical Structure and Classification

Aplaviroc is characterized by a spiro-diketo-piperazine core structure.[5] This structural motif is central to its pharmacological activity. The IUPAC name for **Aplaviroc** is 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexylhydroxymethyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid.[4]

Chemical Formula: C33H43N3O6[4]

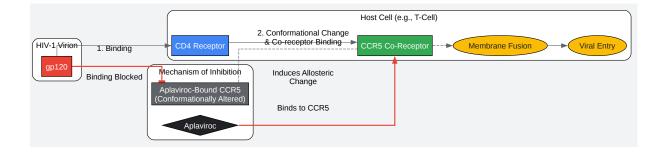
Molar Mass: 577.722 g·mol⁻¹[4]



Mechanism of Action: CCR5 Antagonism

The primary target of **Aplaviroc** is the human CCR5 receptor, a G-protein-coupled receptor found on the surface of immune cells such as T-cells and macrophages.[6] In R5-tropic HIV-1 infection, the viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the host cell. This binding induces a conformational change in gp120, exposing a binding site for a coreceptor, which for R5-tropic strains is CCR5. The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cell.[9]

Aplaviroc functions as a noncompetitive, allosteric antagonist of CCR5.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor's extracellular loops, which prevents the interaction with the gp120-CD4 complex.[10] By blocking the gp120-CCR5 binding step, **Aplaviroc** effectively inhibits viral entry and subsequent replication.[10][11]



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Caption: HIV-1 entry pathway and **Aplaviroc**'s mechanism of action.

Quantitative Data Summary



The following tables summarize the key quantitative data related to **Aplaviroc**'s in vitro activity, binding affinity, and clinical safety profile.

Table 1: In Vitro Anti-HIV-1 Activity of **Aplaviroc** This table presents the 50% inhibitory concentrations (IC₅₀) of **Aplaviroc** against various R5-tropic HIV-1 strains.

HIV-1 Strain	IC50 (nM)	Reference(s)
HIV-1Ba-L (Wild-type)	0.1 - 0.4	[10][11][12]
HIV-1JRFL (Wild-type)	0.1 - 0.4	[10][11][12]
HIV-1MOKW (Wild-type)	0.1 - 0.4	[10][11][12]
HIV-1MM (Multidrug-Resistant)	0.4 - 0.6	[10][11][12]
HIV-1JSL (Multidrug-Resistant)	0.4 - 0.6	[10][11][12]
rgp120/sCD4 binding to CCR5	2.7	[11][12]

Table 2: CCR5 Binding Affinity of **Aplaviroc** and Other CCR5 Inhibitors This table compares the dissociation constant (Kd) of **Aplaviroc** with other CCR5 inhibitors, indicating its high binding affinity.

Compound	Kd (nM)	Reference(s)
Aplaviroc	2.9 ± 1.0	[10][11][12]
E921/TAK-779	32.2 ± 9.6	[11][12]
AK671/SCH-C	16.0 ± 1.5	[11][12]
Vicriviroc	0.40 ± 0.02	[13]
Maraviroc	0.18 ± 0.02	[13]

Table 3: Hepatotoxicity Data from Phase IIb Clinical Trials (ASCENT & EPIC) This table summarizes the incidence of treatment-emergent elevations in liver enzymes among patients receiving **Aplaviroc** compared to control groups.[7][14][15]



Parameter	Aplaviroc Recipients (n=281)	Control Recipients (n=55)
Grade ≥2 ALT* Elevation	6.0% (17/281)	3.6% (2/55)
Grade ≥2 Total Bilirubin Elevation	10.3% (29/281)	7.3% (4/55)
Grade ≥3 ALT & Total Bilirubin Elevation	0.7% (2/281)	0% (0/55)
*ALT: Alanine Aminotransferase		

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of **Aplaviroc** This table highlights key pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Aplaviroc** from clinical studies.

Parameter	Value	Reference(s)
Plasma Half-life	~3 hours	[15][16]
Time to >98% CCR5 Receptor Occupancy	2-3 hours post-dosing	[16]
Time to 50% CCR5 Receptor Occupancy (Washout)	>100 hours	[16]
Antiviral Response (600 mg BID, 10 days)	Mean 1.66 log10 decline in HIV-1 RNA	[15]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of antiviral agents. Below are representative protocols for assays used to characterize **Aplaviroc**.

CCR5 Binding Assay (Flow Cytometry-Based Receptor Occupancy)





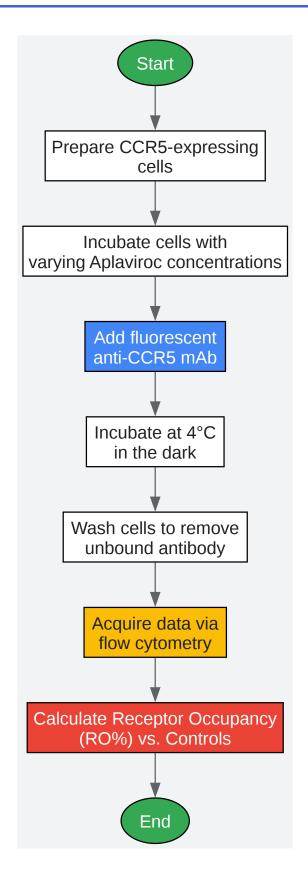


This assay measures the ability of a compound to bind to CCR5 on the cell surface by quantifying the displacement of a fluorescently labeled monoclonal antibody (mAb) that recognizes a specific epitope on the receptor.[16]

Methodology:

- Cell Preparation: Use a cell line expressing human CCR5 (e.g., transfected HEK 293T cells or peripheral blood mononuclear cells).
- Compound Incubation: Incubate cells with varying concentrations of Aplaviroc to allow binding to CCR5.
- Antibody Staining: Add a fluorescently-conjugated anti-CCR5 mAb (e.g., 2D7-FITC) that competes with or is blocked by the bound compound. An isotype control is used to determine background fluorescence.
- Incubation: Incubate the cell-compound-antibody mixture in the dark at 4°C for 30-60 minutes.
- Washing: Wash the cells with a buffer (e.g., PBS with 1% BSA) to remove unbound antibody.
- Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.
- Analysis: A reduction in MFI in the presence of Aplaviroc indicates binding and displacement of the mAb. The percentage of receptor occupancy is calculated relative to untreated controls.





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Caption: Workflow for a flow cytometry-based CCR5 binding assay.



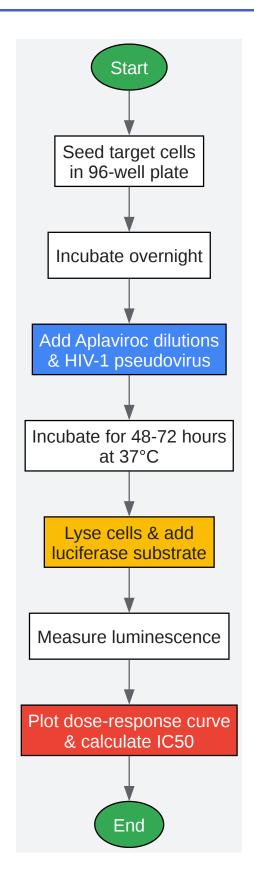
HIV-1 Pseudovirus Entry Assay

This is a common and safe method to quantify the inhibition of viral entry. It uses replication-defective HIV-1 particles that are "pseudotyped" with an HIV-1 envelope protein and contain a reporter gene (e.g., luciferase).[18][19]

Methodology:

- Cell Seeding: Seed target cells (e.g., TZM-bl or U87-CD4-CCR5 cells) in a 96-well plate and incubate overnight to allow adherence.
- Compound Preparation: Prepare serial dilutions of Aplaviroc in culture medium.
- Infection: Add the diluted **Aplaviroc** to the cells, followed immediately by the addition of a
 fixed amount of HIV-1 pseudovirus.
- Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.[19]
- Cell Lysis and Readout: Remove the culture medium and lyse the cells. Add a luciferase substrate reagent to the cell lysate.[19]
- Data Acquisition: Measure the luminescence using a luminometer. The light output is directly proportional to the level of viral entry and infection.
- Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of **Aplaviroc** concentration and fitting the data to a dose-response curve.[20]





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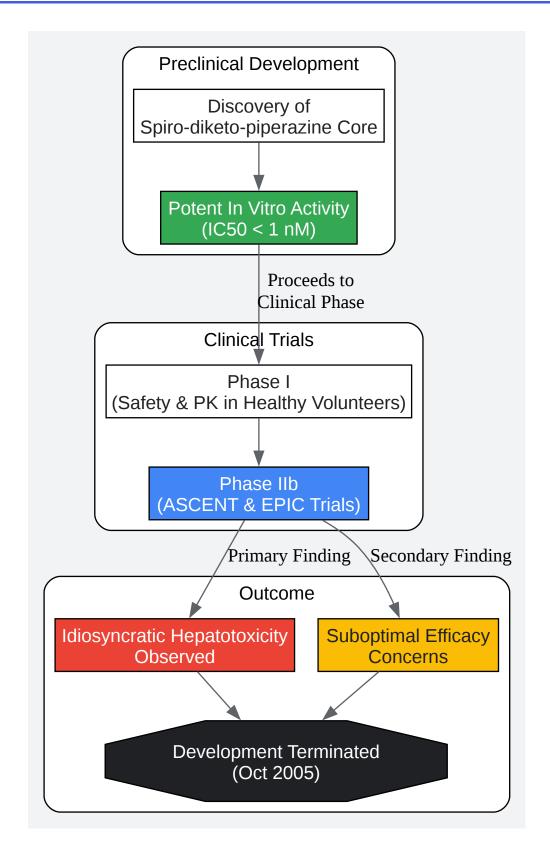
Caption: Workflow for an HIV-1 pseudovirus entry assay.



Clinical Development and Discontinuation

Aplaviroc entered Phase IIb clinical trials, including the ASCENT and EPIC studies, to evaluate its safety and efficacy in treatment-naïve HIV-infected adults.[14][15] However, the development program was halted prematurely in 2005.[4] The primary reason for discontinuation was a higher-than-expected incidence of severe, idiosyncratic hepatotoxicity.[7] [14] This liver injury was not found to be correlated with plasma drug concentrations, suggesting a complex mechanism intrinsic to the molecule itself.[7][14] In addition to the safety concerns, some data from the trials suggested that **Aplaviroc**'s antiviral efficacy was not comparable to existing standard-of-care regimens.[4][21]





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Caption: Logical flow of Aplaviroc's development and discontinuation.



Conclusion

Aplaviroc stands as a significant case study in drug development. As a spiro-diketo-piperazine derivative, it demonstrated exceptional potency and high affinity for the CCR5 receptor in preclinical studies, validating the potential of this chemical class and the therapeutic strategy of HIV entry inhibition. However, its journey was cut short by unforeseen and severe hepatotoxicity in clinical trials, a risk that was not predicted by early studies. This underscores the critical challenge of translating promising in vitro data into a safe and effective clinical therapeutic. While **Aplaviroc** itself did not succeed, the research paved the way for other CCR5 antagonists, like Maraviroc, which successfully navigated clinical development and became an important option in antiretroviral therapy.

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